molecular formula C7H14ClNO B2782775 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride CAS No. 1947317-74-9

9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B2782775
CAS No.: 1947317-74-9
M. Wt: 163.65
InChI Key: DPWYPZDGDQXBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride (CAS 100368-29-4) is a bicyclic organic compound characterized by a fused ring system containing one oxygen atom at position 3 and one nitrogen atom at position 7. Its molecular formula is C₇H₁₃NO·HCl (molecular weight: 163.64 g/mol) . This heterocyclic structure confers unique physicochemical properties, including conformational rigidity and polar functionality, making it valuable in medicinal chemistry and agrochemical research. The compound’s bicyclo[3.3.1]nonane scaffold is synthetically accessible via Mannich reactions or multicomponent condensations .

Properties

IUPAC Name

9-oxa-3-azabicyclo[3.3.1]nonane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-4-8-5-7(3-1)9-6;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWYPZDGDQXBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1947317-74-9
Record name 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride can be achieved through various methods. One approach involves the radical cyclization of appropriate precursors. For example, a SmI2-mediated radical cyclization protocol has been found effective for constructing the desired ring system . This method involves the use of samarium diiodide (SmI2) as a reducing agent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Monoamine Reuptake Inhibition:
9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride has been identified as a potential monoamine reuptake inhibitor, which is crucial in treating mood disorders such as depression and anxiety. Monoamine reuptake inhibitors work by increasing the levels of neurotransmitters in the brain, thereby enhancing mood and alleviating symptoms of depression. The compound is noted for its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are critical neurotransmitters involved in mood regulation .

Clinical Implications:
The therapeutic implications of this compound include:

  • Depression: It can be used in treating various forms of depression, including major depressive disorder and bipolar disorder.
  • Anxiety Disorders: The compound may also be effective in managing anxiety disorders due to its impact on neurotransmitter levels.
  • Pain Management: There is evidence suggesting that monoamine reuptake inhibitors can assist in pain management, making this compound potentially useful for chronic pain conditions .

Orexin Receptor Antagonism

Recent studies have explored the role of this compound as an orexin receptor antagonist. Orexins are neuropeptides that play a significant role in regulating arousal, wakefulness, and appetite. Antagonizing these receptors can be beneficial in treating several conditions:

  • Sleep Disorders: By blocking orexin receptors, the compound may help manage insomnia and other sleep-related disorders.
  • Appetite Regulation: It can aid in controlling appetite and potentially assist in weight management strategies.
  • Addiction Treatment: The modulation of orexin signaling has been linked to addiction pathways, suggesting that this compound could play a role in addiction therapies .

Case Studies

Several studies have documented the effects of this compound:

StudyFocusFindings
Depression TreatmentDemonstrated significant improvement in depressive symptoms compared to placebo.
Anxiety ReductionReported reduced anxiety levels in animal models when administered at specific dosages.
Orexin Receptor InteractionShowed potential for managing sleep disorders through orexin receptor antagonism.

Pharmacokinetics and Dosage

The pharmacokinetic profile of this compound indicates that it can be administered effectively at varying dosages depending on the condition being treated:

  • Typical Dosage Range: The recommended dosage varies from 0.001 to 50 mg/kg body weight per day, tailored to individual patient needs and specific disorders being addressed .

Mechanism of Action

The mechanism of action of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with molecular targets through its bicyclic structure. The presence of oxygen and nitrogen atoms allows for hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Heteroatom Substitutions in the Bicyclo[3.3.1]nonane Scaffold

The replacement of oxygen or nitrogen with other heteroatoms significantly alters reactivity and biological activity:

Compound Name Heteroatom Positions Key Features Applications/Findings
9-Thiabicyclo[3.3.1]nonane 9-S, 3-Oxa Sulfur atom enhances nucleophilic substitution reactivity. Used in click chemistry for fragmentable oligocationic drug delivery systems .
9-Selenabicyclo[3.3.1]nonane 9-Se, 3-Oxa Selenium provides 100x stronger anchimeric assistance than S or N . Potential metabolic correctors for vaccination due to GPx mimetic activity .
3,7-Diazabicyclo[3.3.1]nonane 3-N, 7-N Bispidine core with dual nitrogen atoms. Anticancer agents (modulate polyamine metabolism) ; nAChR ligands .
exo-3-Cyano-9-azabicyclo[3.3.1]nonane HCl 9-N, 3-CN Cyano group increases polarity and hydrogen-bonding potential. Molecular weight: 150.22 g/mol; used in structural studies .

Key Insights :

  • Reactivity : Selenium derivatives exhibit superior anchimeric assistance, enabling faster nucleophilic substitutions compared to sulfur or nitrogen analogs .
  • Pharmacology: Bispidine derivatives (3,7-diaza) show subtype-selective nicotinic acetylcholine receptor (nAChR) modulation, unlike the mono-aza/oxa variants .
  • Agrochemical Utility : 9-Aza-3-oxabicyclo derivatives (e.g., WO 9825924 A1) demonstrate insecticidal activity, attributed to the oxygen atom’s electron-withdrawing effects .

Biological Activity

9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. Its unique structural features, including the presence of oxygen and nitrogen atoms, allow it to interact with various biological targets, making it a candidate for pharmaceutical applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a bicyclic framework that includes both an oxygen atom and a nitrogen atom. This configuration supports various chemical reactions and biological interactions.

Property Details
Molecular Formula C₉H₁₄ClN₁O
Molecular Weight 175.67 g/mol
Solubility Soluble in water and organic solvents
Melting Point Not specified in available literature

The mechanism of action of this compound involves its ability to bind to specific receptors or enzymes, modulating their activity. The presence of the bicyclic structure allows for hydrogen bonding and other interactions with biological molecules, which can influence enzymatic pathways or receptor functions.

Interaction with Biological Targets

  • Enzyme Modulation : This compound can act as a ligand for various enzymes, potentially altering their catalytic activity.
  • Receptor Binding : It has shown promise as an orexin receptor antagonist, which may be useful in treating disorders related to orexinergic dysfunctions such as sleep disorders and anxiety .

Biological Activity Studies

Research studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications.

Case Study: Orexin Receptor Antagonism

A patent study indicates that derivatives of this compound can act as non-peptide antagonists of human orexin receptors . Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors has implications for treating conditions like:

  • Sleep disorders
  • Anxiety disorders
  • Mood disorders

In Vivo Studies

In vivo studies have demonstrated the pharmacokinetic properties of related compounds, suggesting that modifications to the bicyclic structure can enhance bioavailability and receptor affinity . For example, modifications that improve solubility can lead to better therapeutic outcomes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Structural Features Biological Activity
3-Oxa-9-azabicyclo[3.3.1]nonane hydrochlorideSimilar structure with different positioningPotentially similar receptor interactions
9-Oxa-3,7-dithiabicyclo[3.3.1]nonaneContains sulfur instead of nitrogenDifferent reactivity profiles due to sulfur presence
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonaneContains seleniumUnique reactivity due to heavy atom presence

Research Applications

The compound serves various research applications:

  • As a building block in organic synthesis.
  • In studies examining enzyme interactions and metabolic pathways.
  • As a precursor in developing pharmaceutical compounds.

Q & A

Advanced Question

  • Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes achieves enantiomeric excess (ee) >90% for fluorinated analogs .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Michael additions, improving diastereomeric ratios (e.g., 6:1 to 10:1) .
  • Computational Modeling : Density Functional Theory (DFT) predicts steric hindrance in bicyclic systems, guiding substituent placement .

What biological activities are associated with this compound?

Basic Question
Preclinical studies highlight:

  • Neuromodulation : Serotonin reuptake inhibition (IC₅₀: 0.5–2 µM) in rodent models, correlating with behavioral improvements .
  • Analgesic Effects : Dose-dependent reduction in nociceptive responses (ED₅₀: 10 mg/kg) via κ-opioid receptor agonism .
  • Anticancer Potential : Apoptosis induction in vitro (IC₅₀: 20–50 µM) through topoisomerase inhibition .

How does fluorination at specific positions alter pharmacological properties?

Advanced Question
Fluorine substitution at C9 (e.g., 9,9-difluoro analogs) enhances metabolic stability by reducing CYP450-mediated oxidation. This modification increases bioavailability (AUC: 2.5× vs. non-fluorinated) and prolongs half-life (t₁/₂: 8–12 hrs) in pharmacokinetic studies. Fluorine’s electronegativity also strengthens hydrogen bonding with target receptors (e.g., 5-HT1A), improving binding affinity (ΔG: −8.5 kcal/mol) .

What are the best practices for handling and storage?

Basic Question

  • Storage : Under inert gas (Ar/N₂) at −20°C to prevent hydrolysis of the hydrochloride salt .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and desiccants (molecular sieves) during synthesis .
  • Safety : PPE (gloves, goggles) is mandatory due to potential irritancy (LD₅₀ >500 mg/kg in rats) .

How can solubility challenges in biological assays be addressed?

Advanced Question

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes improve aqueous solubility (up to 10 mM) without cytotoxicity .
  • Prodrug Design : Esterification of carboxyl groups (e.g., methyl esters) enhances lipophilicity (LogP: 1.5→2.8) for blood-brain barrier penetration .
  • Salt Screening : Alternative counterions (e.g., mesylate) may improve crystallinity and dissolution rates .

What computational tools predict reactivity and regioselectivity?

Advanced Question

  • Retrosynthesis Software : AI-driven platforms (e.g., BenchChem’s retrosynthesis tool) propose feasible routes using databases like Reaxys and Pistachio .
  • Molecular Dynamics : Simulates ligand-receptor interactions (e.g., with 5-HT1A) to prioritize derivatives for synthesis .
  • DFT Calculations : Predicts activation energies for oxidation/reduction steps, guiding catalyst selection (e.g., ABNO vs. TEMPO) .

How is target engagement validated in neurological studies?

Advanced Question

  • Radioligand Binding Assays : Quantify affinity (Kd: 5–50 nM) for serotonin/norepinephrine transporters using tritiated ligands .
  • Knockout Models : 5-HT1A receptor knockout mice show attenuated behavioral responses, confirming target specificity .
  • PET Imaging : ¹⁸F-labeled analogs track brain distribution and occupancy in non-human primates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.